4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
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Overview
Description
4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents . One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is gaining traction in the industrial synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase . The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
- N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamide-6,6-dioxides
Uniqueness
4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
54026-78-7 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxo-N,2-diphenyl-3H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c20-14-11-19(13-9-5-2-6-10-13)18-15(14)16(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,21) |
InChI Key |
FFVYURLAHSLZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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